molecular formula C19H18N2O4S B2621033 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine CAS No. 145317-90-4

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine

Cat. No. B2621033
CAS RN: 145317-90-4
M. Wt: 370.42
InChI Key: SXKOSUSBZLANOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . A compound named 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .


Molecular Structure Analysis

The structural and vibrational properties of this compound have been studied using multinuclear (1H and 13C) NMR, IR and Raman spectroscopy techniques . The molecular modeling and vibrational mode assignment were done using DFT calculations with B3LYP functional and 6-31G (d,p) basis set and potential energy distribution (PED) .


Chemical Reactions Analysis

The compound has been subjected to high pressure in the range of 0 to 3.2 GPa . The pressure measurements suggest a conformational transition for values around 0.7, 1.7 and 2.5 GPa, which was observed in some spectral regions, mainly in the high energy vibrational bands .


Physical And Chemical Properties Analysis

The compound has been studied using multinuclear (1H and 13C) NMR, IR and Raman spectroscopy techniques at pressures up to 3.2 GPa . Experimental and calculated spectra were compared and showed good accuracy .

Mechanism of Action

The compound may have potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition . Selective inhibition of carbonic anhydrase IX can be a useful target for discovering novel antiproliferative agents .

Safety and Hazards

The compound may cause severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound’s intriguing properties make it valuable for various applications, including drug discovery, catalysis, and material synthesis. It could be used to design new compounds with different biological profiles .

properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-26(23,16-9-5-2-6-10-16)18-19(21-11-13-24-14-12-21)25-17(20-18)15-7-3-1-4-8-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKOSUSBZLANOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332526
Record name 4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine

CAS RN

145317-90-4
Record name 4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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